N-([2,3'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c20-19(21,22)27-16-5-3-14(4-6-16)18(26)25-11-13-7-9-24-17(10-13)15-2-1-8-23-12-15/h1-10,12H,11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXMDVAQOOVCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives under conditions such as Suzuki or Stille coupling.
Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethylating agents like trifluoromethyl triflate or trifluoromethyl iodide.
Amidation reaction: The final step involves the formation of the benzamide linkage, which can be accomplished using standard amidation reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under strong oxidizing conditions.
Reduction: The benzamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized bipyridine derivatives.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Products where the trifluoromethoxy group is replaced by the nucleophile.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate to metal ions, influencing various biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound and its analogs enhances stability against oxidative metabolism compared to methoxy or hydroxyl groups .
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activity, including anti-inflammatory and anticancer properties.
Structural Characteristics
The compound features a bipyridine moiety linked to a benzamide group, which is further substituted with a trifluoromethoxy group. This unique structure enhances its coordination properties and biological activity. The molecular formula is , with a molecular weight of approximately 348.34 g/mol.
Key Structural Features
| Feature | Description |
|---|---|
| Bipyridine Moiety | Enhances coordination with metal ions |
| Benzamide Group | Provides stability and potential for bioactivity |
| Trifluoromethoxy Group | Increases lipophilicity for better cell penetration |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Bipyridine Derivative : Utilizing pyridine derivatives through coupling reactions.
- Introduction of the Trifluoromethoxy Group : This can be achieved through electrophilic aromatic substitution.
- Amidation : The final step involves the reaction of the bipyridine derivative with an appropriate amine to form the benzamide structure.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
- Mechanism of Action : The compound acts as a ligand that can coordinate with metal ions, influencing various biochemical pathways and potentially modulating enzyme activities.
- Cell Lines Tested : Studies have shown cytotoxic effects against several cancer cell lines, including HeLa and MCF-7.
Anti-inflammatory Properties
This compound has demonstrated potential in reducing inflammation markers in vitro. The trifluoromethoxy group enhances its interaction with inflammatory mediators.
Case Studies
- Study on Anticancer Activity : A study conducted by Xia et al. evaluated the compound's effects on apoptosis in cancer cells, revealing significant growth inhibition at concentrations around for certain derivatives .
- Inflammation Modulation : In a separate investigation, compounds similar to this compound were shown to inhibit pro-inflammatory cytokines in macrophage models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
